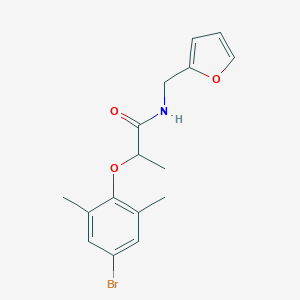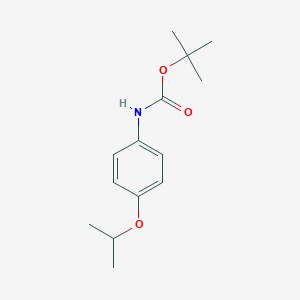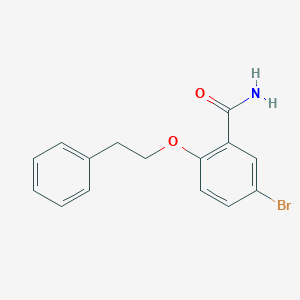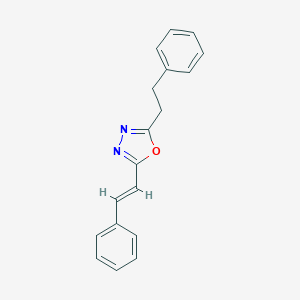![molecular formula C16H17N3O8S B250589 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol](/img/structure/B250589.png)
2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol, also known as NBDHEX, is a small molecule inhibitor that has gained popularity in recent years due to its potential therapeutic applications in cancer treatment.
Wirkmechanismus
2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol exerts its anti-cancer effects through the inhibition of heat shock protein 90 (HSP90), a chaperone protein that is essential for the stability and function of many oncogenic proteins. By inhibiting HSP90, 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol destabilizes these oncogenic proteins, leading to their degradation and ultimately causing cancer cell death.
Biochemical and Physiological Effects:
2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are key processes in cancer metastasis. In addition, 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol has been found to reduce the expression of various markers of inflammation and angiogenesis, which are important processes in tumor growth and progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol is its specificity for HSP90, which reduces the risk of off-target effects. It also has good bioavailability and can be administered orally. However, 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol has relatively low potency compared to other HSP90 inhibitors, which may limit its efficacy in certain cancer types. In addition, 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol has poor solubility in aqueous solutions, which can make it challenging to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol. One area of interest is the identification of biomarkers that can predict the response of cancer cells to 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol treatment. This could help to identify patients who are most likely to benefit from 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol therapy. Another direction is the optimization of the synthesis method to improve the potency and solubility of 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol. Finally, the combination of 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol with other anti-cancer agents is an area of active research, as it may enhance the therapeutic efficacy of 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol.
Synthesemethoden
The synthesis of 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol involves the reaction of 2-aminoethoxyethanol with 2-nitro-4-(3-nitrobenzenesulfonyl)aniline in the presence of a base such as potassium carbonate. The reaction mixture is then stirred for several hours at room temperature to obtain the desired product. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
Molekularformel |
C16H17N3O8S |
|---|---|
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
2-[2-[2-nitro-4-(3-nitrophenyl)sulfonylanilino]ethoxy]ethanol |
InChI |
InChI=1S/C16H17N3O8S/c20-7-9-27-8-6-17-15-5-4-14(11-16(15)19(23)24)28(25,26)13-3-1-2-12(10-13)18(21)22/h1-5,10-11,17,20H,6-9H2 |
InChI-Schlüssel |
SLRVCGXZRCZJNO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)NCCOCCO)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)NCCOCCO)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B250513.png)
![2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B250515.png)
![2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250516.png)

![2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B250519.png)
![Ethyl 2-ethyl-3-[(2-thienylcarbonyl)hydrazono]butanoate](/img/structure/B250522.png)
![2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B250525.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B250527.png)
![N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250528.png)
![4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B250529.png)
![N-(2,4-dichlorophenyl)-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B250531.png)